Physostigmine

概要

説明

準備方法

合成経路と反応条件: フィゾスチグミンの最初の全合成は、1935年にパーシー・ラボン・ジュリアンとヨゼフ・ピクルによって達成されました . この合成は、重要な中間体である(L)-エセロリンの調製から始まり、いくつかのステップが含まれています。(L)-エセロリンからフィゾスチグミンへの変換には、以下のステップが含まれます。

(L)-エセロリンの生成: これは、対応するニトロ化合物の還元によって達成されます。

カルバミル化: (L)-エセロリンは、次にカルバミル化されてフィゾスチグミンを形成します。

工業生産方法: フィゾスチグミンの工業生産には、カラバル豆からの化合物の抽出が含まれます。 豆は収穫され、乾燥され、その後、一連の抽出と精製プロセスによってフィゾスチグミンが単離されます .

化学反応の分析

反応の種類: フィゾスチグミンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: フィゾスチグミンは、エセロリンや他の酸化生成物を形成するために酸化することができます。

還元: フィゾスチグミンのニトロ前駆体は、還元されて(L)-エセロリンを形成します。

置換: フィゾスチグミンは、特に強い求核剤の存在下で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 還元は通常、水素化リチウムアルミニウムなどの還元剤を用いて行われます。

置換: 置換反応には、しばしばメトキシドナトリウムなどの強い求核剤が必要です。

主な生成物:

酸化生成物: エセロリンや他の酸化誘導体。

還元生成物: (L)-エセロリン。

置換生成物: 使用される求核剤に応じて、様々な置換フィゾスチグミン誘導体.

科学的研究の応用

Clinical Applications

- Treatment of Glaucoma :

- Reversal of Anticholinergic Toxicity :

-

Alzheimer’s Disease :

- Research has shown that this compound can improve cognitive functions in Alzheimer’s disease patients. A study indicated that it could enhance memory and cognition, although its short half-life presents challenges for sustained treatment . Controlled-release formulations have been developed to address this limitation .

- Induction of REM Sleep :

Research Applications

This compound serves as a valuable tool in research settings, particularly for studying cholinergic mechanisms and developing new therapeutic agents:

- Cognitive Enhancement Studies :

- Chemical Scaffold for Drug Development :

Table 1: Summary of Key Studies on this compound

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild (e.g., nausea or vomiting). Serious side effects such as seizures or QTc prolongation are rare but have been documented . The average initial dose for treating anticholinergic delirium typically ranges from 1.0 to 2 mg, administered intravenously.

作用機序

フィゾスチグミンは、アセチルコリンエステラーゼ阻害剤として機能します。それは、アセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼを阻害します。アセチルコリンの加水分解を阻害することで、フィゾスチグミンはシナプス結合部におけるアセチルコリンの濃度を高めます。 これはコリン作動性伝達を増強し、緑内障や抗コリン剤中毒などの状態の治療に有効です .

類似化合物との比較

フィゾスチグミンは、しばしば他のコリンエステラーゼ阻害剤と比較されます。これらには以下が含まれます。

ネオスチグミン: フィゾスチグミンとは異なり、ネオスチグミンは血脳関門を通過せず、主に末梢用途に使用されます。

ピリドスチグミン: ネオスチグミンと同様に、ピリドスチグミンは末梢用途に使用され、血脳関門を通過しません。

リバスチグミン: リバスチグミンは、アルツハイマー病の治療に使用されており、フィゾスチグミンと同様の作用機序を持っていますが、薬物動態特性が異なります。

ドネペジル: アルツハイマー病の治療に使用されるもう1つのコリンエステラーゼ阻害剤であるドネペジルは、フィゾスチグミンと比較して半減期が長いです .

フィゾスチグミンは、血脳関門を通過する能力とアセチルコリンエステラーゼの可逆的阻害により、コリンエステラーゼ阻害剤の中でもユニークな存在です .

生物活性

Physostigmine, a reversible inhibitor of acetylcholinesterase (AChE), has significant biological activity that makes it a valuable therapeutic agent in various clinical scenarios. This article delves into its mechanisms of action, therapeutic applications, safety profile, and research findings, supported by data tables and case studies.

This compound primarily functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors. This mechanism underlies its use in treating conditions such as glaucoma and anticholinergic toxicity.

Therapeutic Applications

- Glaucoma Treatment : this compound is used to reduce intraocular pressure by facilitating the outflow of aqueous humor.

- Anticholinergic Toxicity : It serves as an antidote for anticholinergic delirium, effectively reversing symptoms caused by overdoses of anticholinergic drugs.

Case Studies and Research Findings

1. Retrospective Cohort Study on Anticholinergic Delirium

A study analyzed 1422 cases where this compound was administered to reverse anticholinergic delirium. Key findings included:

- Response Rates : 100% response in patients exposed to non-diphenhydramine antihistamines and antipsychotics. Partial responses were noted in cases involving diphenhydramine and anticholinergic plants.

- Adverse Events : 95.3% of patients experienced no adverse effects. Documented issues included emesis (2.1%) and QTc prolongation (1.0%) .

2. This compound in Alzheimer’s Disease

In a clinical trial assessing extended-release this compound for Alzheimer’s disease:

- Cognitive Improvement : Patients treated with this compound showed significant improvements on cognitive scales compared to placebo .

- Side Effects : Nausea and vomiting were reported in 47% of subjects during treatment .

Summary of Safety Data

| Study Focus | Total Patients | Positive Response | Adverse Events (%) | Notable Side Effects |

|---|---|---|---|---|

| Anticholinergic Delirium | 191 | 100% (select groups) | 4 (2.1%) | Emesis, QTc prolongation |

| Alzheimer’s Disease | 176 | 35.9% | 47% (nausea/vomiting) | Nausea, vomiting |

Pharmacological Insights

This compound's interactions with the cholinergic system have been extensively studied:

- Neuroprotective Effects : In animal models, this compound has shown potential neuroprotective properties, particularly in conditions like ischemic stroke .

- Cognitive Enhancement : Research indicates that this compound can enhance cognitive function in aged primates and individuals with cognitive impairments .

特性

IUPAC Name |

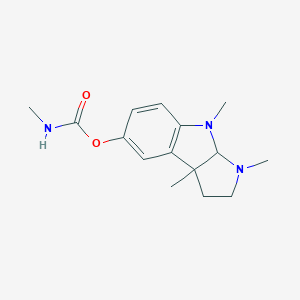

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVFDBKTWXHHD-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023471 | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |

CAS No. |

57-47-6 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Physostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | physostigmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Physostigmine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1VM840SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does physostigmine exert its effects on the nervous system?

A1: this compound acts as a reversible acetylcholinesterase (AChE) inhibitor. [] It binds to and inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [, , , , ] This inhibition leads to an accumulation of ACh in the synapse, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , ]

Q2: What are the downstream effects of increased acetylcholine levels due to this compound?

A2: Increased ACh levels due to this compound can produce a range of effects depending on the location and type of cholinergic receptors activated. These effects include:

- Muscarinic Effects: Stimulation of muscarinic receptors can cause miosis (pupil constriction), increased salivation and sweating, bronchoconstriction, decreased heart rate, and increased gastrointestinal motility. [, , , ]

Q3: Is there a difference in the effects of this compound based on its enantiomer?

A3: Yes, research indicates that (−)-physostigmine is more potent than (+)-physostigmine in protecting against organophosphate toxicity. [] This difference suggests stereospecificity in their interactions with the cholinergic system.

Q4: Does this compound only affect cholinergic transmission?

A4: While primarily known for its cholinergic effects, research suggests that this compound may also influence other neurotransmitter systems. For instance, studies have shown that this compound can modulate gamma-aminobutyric acid (GABA) and dopamine levels in specific brain regions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。